Product packaging for 4-(4-Methoxypiperidin-1-yl)aniline(Cat. No.:CAS No. 1018635-74-9)

4-(4-Methoxypiperidin-1-yl)aniline

Cat. No.: B1414819
CAS No.: 1018635-74-9
M. Wt: 206.28 g/mol
InChI Key: KDSGFDGTUWELFP-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aniline (B41778) and Piperidine (B6355638) Scaffolds in Chemical Research

Substituted anilines and piperidines are fundamental building blocks in the design and synthesis of a wide range of functional molecules. lifechemicals.comajchem-a.com The aniline moiety, a benzene (B151609) ring bearing an amino group, serves as a versatile precursor for numerous chemical transformations and is a key component in many dyes, polymers, and pharmaceutical agents. chemimpex.com The strategic placement of substituents on the aniline ring allows for the fine-tuning of a molecule's electronic properties, reactivity, and biological activity. openaccessjournals.com

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. lifechemicals.comajchem-a.com Its three-dimensional structure and the ability to introduce substituents at various positions provide a framework for creating molecules with specific spatial arrangements, which is crucial for effective interaction with biological targets. lifechemicals.com The piperidine motif is found in a multitude of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including but not limited to, anticancer, and neuropharmacological effects. ajchem-a.comchemimpex.comnih.gov The combination of both aniline and piperidine scaffolds within a single molecule, as seen in 4-(4-Methoxypiperidin-1-yl)aniline, offers a rich platform for exploring novel chemical space and developing compounds with unique properties.

Overview of Research Trajectories for Novel Organic Compounds like this compound

The investigation of novel organic compounds like this compound typically follows several key research trajectories. A primary focus is often on the development of efficient and scalable synthetic routes. ajchem-a.com This involves exploring different chemical reactions and optimizing conditions to produce the target molecule in high yield and purity.

Once synthesized, a crucial area of research is the comprehensive characterization of the compound's physicochemical properties. This includes determining its molecular structure, and spectral characteristics. guidechem.commdpi.com These fundamental data are essential for confirming the identity of the compound and for predicting its behavior in various chemical and biological systems.

A significant portion of research on novel organic compounds is directed towards exploring their potential applications, particularly in medicinal chemistry and materials science. chemimpex.comhilarispublisher.com For compounds containing privileged scaffolds like aniline and piperidine, a major research trajectory involves investigating their biological activity. researchgate.netmdpi.com This can include screening the compound against a variety of biological targets to identify potential therapeutic applications. nih.gov The iterative process of synthesizing analogs and evaluating their structure-activity relationships (SAR) is a common strategy to optimize the desired properties. openaccessjournals.comhilarispublisher.com

Scope and Objectives of Academic Investigations concerning this compound

Academic investigations into this compound are primarily focused on understanding its fundamental chemical properties and exploring its potential as a building block for more complex molecules. A key objective is the development and optimization of synthetic methodologies for its preparation. For instance, a common approach could involve the palladium-catalyzed coupling of 4-methoxypiperidine (B1585072) with a suitable 4-halo-nitrobenzene derivative, followed by reduction of the nitro group to an amine. chemicalbook.com

Another important objective is the thorough characterization of the compound. This involves the use of various analytical techniques to establish its precise chemical identity and properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B1414819 4-(4-Methoxypiperidin-1-yl)aniline CAS No. 1018635-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-6-8-14(9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSGFDGTUWELFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 4 Methoxypiperidin 1 Yl Aniline

Retrosynthetic Analysis of the 4-(4-Methoxypiperidin-1-yl)aniline Framework

A retrosynthetic analysis of this compound identifies two primary bond disconnections that form the basis of the most logical synthetic strategies. The most prominent disconnection is the carbon-nitrogen (C-N) bond linking the aniline (B41778) ring to the piperidine (B6355638) nucleus. This approach simplifies the target molecule into two key synthons: a 4-methoxypiperidine (B1585072) unit and a phenylamine cation synthon (or an equivalent thereof).

A second, less direct, disconnection involves the carbon-oxygen (C-O) bond of the methoxy (B1213986) group on the piperidine ring. This pathway would necessitate the synthesis of a 4-(piperidin-4-yl)aniline (B52056) intermediate, followed by the introduction of the methyl ether.

Primary Retrosynthetic Pathways:

Pathway A (C-N Bond Disconnection): This is the most common and direct approach. It involves the coupling of 4-methoxypiperidine with a suitably functionalized benzene (B151609) ring, such as a 4-halonitrobenzene (followed by reduction of the nitro group) or a protected 4-haloaniline. This strategy hinges on a reliable C-N bond-forming reaction.

Pathway B (Piperidine Ring Construction): This more complex route involves starting with a pre-functionalized aniline derivative and constructing the 4-methoxypiperidine ring upon it. This is generally less efficient for this specific target compared to Pathway A.

Pathway C (O-Alkylation): This approach involves the late-stage methylation of a 4-(4-hydroxypiperidin-1-yl)aniline precursor. This requires the initial synthesis of this hydroxylated intermediate, which would itself likely be formed via a C-N bond-forming reaction similar to Pathway A.

Based on efficiency and the availability of starting materials, Pathway A represents the most strategically sound approach for the synthesis of this compound.

Established Synthetic Pathways and Reaction Optimization for this compound

The synthesis of this compound is predominantly achieved through the coupling of a pre-formed 4-methoxypiperidine ring with an aniline precursor. The optimization of this process involves refining the amination reaction and ensuring an efficient supply of the piperidine starting material.

Amination Reactions for Aniline Moiety Construction

The formation of the aryl C-N bond is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation, largely supplanting harsher, classical methods like nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: This is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org The reaction couples an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this typically involves reacting 4-methoxypiperidine with a compound like 4-bromoaniline (B143363) or 4-chloroaniline. The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction, allowing it to proceed under milder conditions with a wider range of substrates. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org

Reductive Amination: An alternative strategy is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org In the context of this synthesis, one could theoretically react p-phenylenediamine (B122844) with 4-methoxypiperidin-4-one, or more commonly, react an aniline derivative with a suitable piperidone. psu.edu While a powerful tool for creating secondary and tertiary amines, this method is often more complex for this specific target than direct C-N cross-coupling. psu.eduyoutube.com

Piperidine Ring Synthesis and Functionalization Approaches

The availability of 4-methoxypiperidine is crucial for the primary synthetic strategy. This intermediate is typically prepared from precursors like 4-hydroxypiperidine (B117109) or 4-methoxypyridine.

From 4-Hydroxypiperidine: A straightforward approach involves the O-alkylation of 4-hydroxypiperidine using a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions (Williamson ether synthesis). The hydroxyl group of the starting piperidine can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile.

From 4-Methoxypyridine: An alternative route is the catalytic hydrogenation of 4-methoxypyridine. exsyncorp.com In this process, the aromatic pyridine (B92270) ring is reduced to a piperidine ring using hydrogen gas and a metal catalyst (e.g., platinum, palladium, or nickel) under pressure. This method provides a direct entry to the saturated heterocyclic core.

The hydrochloride salt of 4-methoxypiperidine is often used in synthesis as it is a stable, solid form that is easier to handle and store. chemimpex.com

Development of Novel and Efficient Synthetic Routes to this compound

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce waste and minimize the use of hazardous substances. In the synthesis of this compound, these principles can be applied in several ways:

Solvent Selection: Traditional cross-coupling reactions often use organic solvents like toluene (B28343) or dioxane. libretexts.org Research has focused on developing catalytic systems that are effective in more environmentally benign solvents, including water. researchgate.netorganic-chemistry.org The use of nanomicellar catalysis, for instance, allows reactions like reductive amination to proceed efficiently in water. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core green chemistry principle. Direct C-H amination, while still a developing field, represents a future possibility that would offer superior atom economy over reactions requiring pre-functionalized aryl halides.

Catalytic Approaches in the Formation of this compound

Catalysis is central to the efficient synthesis of this compound. The evolution of the Buchwald-Hartwig amination provides a clear example of how catalytic advancements have refined this process.

Ligand Development: The choice of phosphine ligand is critical for the success of the palladium-catalyzed amination. First-generation catalysts had limited scope. The introduction of sterically hindered and bidentate phosphine ligands, such as dppf (diphenylphosphinoferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), significantly expanded the reaction's utility to include a broader range of amines and aryl halides with improved yields and reaction rates. wikipedia.org

Alternative Metal Catalysts: While palladium is the most common catalyst, research into more abundant and less expensive metals like nickel and copper for C-N cross-coupling reactions is ongoing. Nickel nanoparticles, for example, have been shown to catalyze reductive amination reactions effectively. organic-chemistry.org

Below is a table summarizing the key synthetic reactions discussed:

Reaction Description Key Reagents/Catalysts Advantages Reference
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an amine and an aryl halide.Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, dppf), Base (e.g., NaOtBu)High functional group tolerance, broad substrate scope, generally high yields. wikipedia.org, organic-chemistry.org, libretexts.org
Reductive Amination Reaction of a carbonyl compound with an amine in the presence of a reducing agent.Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Ti(Oi-Pr)₄ (mediator)One-pot procedure, useful for a wide variety of amines. psu.edu, libretexts.org
Catalytic Hydrogenation Reduction of an aromatic ring to a saturated ring using H₂ gas.H₂, Metal catalyst (e.g., Pt, Pd, Ni)Direct route to saturated heterocycles from aromatic precursors. exsyncorp.com

Yield Optimization and Scalability Studies for this compound Production

Optimizing the reaction yield and ensuring the scalability of the synthetic process are critical for the efficient production of this compound, particularly for potential industrial applications. The Buchwald-Hartwig amination, being a more direct route, is often the focus of such optimization studies. Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent, reaction temperature, and concentration.

Below are illustrative tables detailing a hypothetical screening process for the optimization of the Buchwald-Hartwig synthesis of this compound from 4-bromoaniline and 4-methoxypiperidine.

Table 1: Illustrative Screening of Catalysts and Ligands This table presents hypothetical data for reaction optimization.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10085
2Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene10082
3Pd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene10091
4Pd₂(dba)₃ (1)SPhos (2)NaOtBuToluene10078
5Pd₂(dba)₃ (1)dppf (2)NaOtBuToluene10065

From this hypothetical screening, the combination of Pd₂(dba)₃ and the RuPhos ligand appears to be the most effective, providing the highest yield under the initial conditions.

Further optimization would involve screening other reaction parameters using the best-performing catalyst-ligand system.

Table 2: Illustrative Screening of Base and Solvent This table presents hypothetical data for reaction optimization using the Pd₂(dba)₃/RuPhos system.

EntryBase (equivalents)SolventTemp (°C)Yield (%)
1NaOtBu (1.2)Toluene10091
2K₃PO₄ (2.0)Toluene10075
3Cs₂CO₃ (2.0)Toluene10088
4KHMDS (1.2)Toluene10093
5KHMDS (1.2)Dioxane10089
6KHMDS (1.2)THF8085

This subsequent hypothetical screening suggests that a stronger base like potassium bis(trimethylsilyl)amide (KHMDS) could further improve the yield. nih.gov The choice of solvent also plays a significant role, with toluene remaining a robust option.

For scalability, factors such as cost of reagents, reaction time, purification methods (e.g., chromatography vs. crystallization), and safety of the process become paramount. A scalable process would favor lower catalyst loading, cheaper ligands and bases, and a shorter reaction time, while still maintaining a high yield and purity of the final product. Further studies would focus on gradually increasing the reaction scale while monitoring for any changes in yield or impurity profile, making adjustments to parameters like heating and stirring rates as needed.

Chemical Reactivity, Derivatization, and Organic Transformations of 4 4 Methoxypiperidin 1 Yl Aniline

Reactions Involving the Aniline (B41778) Functional Group of 4-(4-Methoxypiperidin-1-yl)aniline

The aniline moiety is a key center of reactivity in this compound. The amino group (-NH2) is a potent activating group, rendering the aromatic ring electron-rich and highly susceptible to electrophilic attack, particularly at the ortho and para positions. However, the para position is already substituted by the 4-methoxypiperidin-1-yl group, directing substitutions to the ortho positions.

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the amino group, enhanced by the tertiary amine of the piperidine (B6355638) ring, strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution. byjus.com This high reactivity can sometimes lead to multiple substitutions and oxidation side reactions, especially under harsh conditions. libretexts.orgtardigrade.in

Halogenation: Anilines readily react with halogens. For instance, treatment of aniline with bromine water typically results in the formation of a trisubstituted product, 2,4,6-tribromoaniline, as a white precipitate. byjus.com Given the potent activation of the aromatic ring in this compound, direct halogenation with agents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed rapidly, yielding di-halogenated products at the positions ortho to the amino group. The use of halogenated 4-anilinopiperidine precursors in the synthesis of fentanyl analogues highlights the feasibility of such transformations. federalregister.govfederalregister.gov

Nitration: Direct nitration of anilines using a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion. This protonated group is deactivating and meta-directing, leading to a mixture of ortho, meta, and para isomers, along with significant amounts of oxidation byproducts. youtube.comstackexchange.com To achieve selective nitration, the amino group is typically protected first, for example, by acetylation. This forms an acetanilide, which is less activating and directs nitration primarily to the para position. Subsequent hydrolysis removes the acetyl group to yield the desired nitroaniline. libretexts.orgulisboa.pt In the case of this compound, protection of the amino group followed by nitration would be the preferred method to introduce a nitro group at the ortho position.

Table 1: Electrophilic Aromatic Substitution Reactions of Anilines

Reaction Reagent(s) Expected Product with this compound Reference(s)
Bromination Bromine (Br₂) 2,6-Dibromo-4-(4-methoxypiperidin-1-yl)aniline byjus.com

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). libretexts.org The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles, often with the loss of nitrogen gas.

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with halides (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgorganic-chemistry.org This provides a reliable method to introduce these functional groups onto the aromatic ring, which can be challenging to achieve through direct electrophilic substitution.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt can be treated with fluoroboric acid (HBF₄). This forms a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. libretexts.org

Other Transformations: The diazonium group can also be replaced by an iodide ion by treatment with potassium iodide (KI), or by a hydroxyl group by warming the aqueous solution of the diazonium salt. libretexts.orglibretexts.org Reductive deamination, replacing the amino group with hydrogen, can be accomplished using hypophosphorous acid (H₃PO₂). libretexts.org

Table 2: Diazotization and Subsequent Reactions

Reaction Reagent(s) Expected Product from this compound Reference(s)
Diazotization NaNO₂, HCl (0-5 °C) 4-(4-Methoxypiperidin-1-yl)benzenediazonium chloride libretexts.org
Sandmeyer (Chlorination) CuCl 1-Chloro-4-(4-methoxypiperidin-1-yl)benzene wikipedia.orgorganic-chemistry.org
Sandmeyer (Bromination) CuBr 1-Bromo-4-(4-methoxypiperidin-1-yl)benzene wikipedia.orgorganic-chemistry.org
Sandmeyer (Cyanation) CuCN 4-(4-Methoxypiperidin-1-yl)benzonitrile wikipedia.org

Acylation and Alkylation Strategies

The nitrogen atom of the aniline group is nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation: The aniline can be acylated by reacting it with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) yields the corresponding acetanilide. libretexts.org This transformation is often used to protect the amino group and reduce its activating effect during other reactions like nitration. stackexchange.com The synthesis of fentanyl and its analogues often involves the acylation of a 4-anilinopiperidine core structure. google.com

Alkylation: N-alkylation of the aniline nitrogen can be achieved using alkyl halides. However, over-alkylation to form tertiary amines can be an issue. Reductive amination with aldehydes or ketones is another effective method for controlled N-alkylation. More recently, visible-light-induced N-alkylation methods have been developed as an environmentally friendly alternative. nih.gov

Table 3: Acylation and Alkylation of the Aniline Nitrogen

Reaction Type Reagent(s) Product Class Reference(s)
Acylation Acyl chloride (e.g., CH₃COCl) or Anhydride N-Aryl amide libretexts.org
Alkylation Alkyl halide (e.g., CH₃I) N-Alkyl-N-arylamine nih.gov
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) N-Alkyl-N-arylamine nih.gov

Transformations of the Piperidine Ring System in this compound

The piperidine ring of this compound also presents opportunities for chemical modification, both at the tertiary nitrogen atom and on the carbon framework of the ring.

Reactions at the Nitrogen Atom of the Piperidine Moiety

The nitrogen atom within the piperidine ring is a tertiary amine. As such, it is nucleophilic and basic. The primary reaction at this site is quaternization, where the nitrogen atom attacks an electrophile, typically an alkyl halide, to form a quaternary ammonium (B1175870) salt. This reaction would introduce a positive charge on the piperidine nitrogen and attach a new alkyl group. The synthesis of certain fentanyl analogues involves the alkylation of the piperidine nitrogen of a 4-anilinopiperidine precursor. google.com

Modifications of the Methoxy (B1213986) Group and Piperidine Ring Carbons

Cleavage of the Methoxy Group: The methoxy group on the piperidine ring is an ether linkage. Ethers are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. More selective methods for the cleavage of methoxy groups have been developed, for instance, using radical hydrogen abstraction, which can be particularly useful in complex molecules with multiple functional groups. nih.gov Cleavage of the methoxy group in this compound would yield the corresponding 4-hydroxypiperidine (B117109) derivative.

Modification of Piperidine Ring Carbons: Functionalization of the carbon atoms of the piperidine ring is more challenging but can be achieved through various synthetic strategies. For example, lithiation of N-Boc protected piperidines at the 2-position followed by trapping with an electrophile allows for the introduction of substituents. acs.org Another approach could involve the oxidation of a C-H bond to a carbonyl group, which can then be further functionalized. For instance, ozonolysis of a 4-methylenepiperidine (B3104435) derivative yields a 4-piperidone, which is a versatile intermediate for further reactions. acs.org While these examples are on related piperidine systems, they demonstrate the potential for modifying the carbon skeleton of the piperidine ring in this compound to create novel analogues.

Table 4: Potential Transformations of the Piperidine Moiety

Reaction Type Target Site Reagent(s) Expected Product Class Reference(s)
Quaternization Piperidine Nitrogen Alkyl halide (e.g., CH₃I) Quaternary ammonium salt google.com
Ether Cleavage Methoxy Group HBr or HI 4-Hydroxypiperidine derivative nih.gov
C-H Functionalization Piperidine Ring Carbons (e.g., Lithiation/electrophile) Substituted piperidine derivative acs.org

Strategic Derivatization of this compound for Library Generation

The primary amino group on the aniline ring is the principal site for derivatization, readily participating in a variety of well-established chemical transformations. This allows for the introduction of a wide array of chemical functionalities, thereby generating large and diverse compound libraries.

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds from a common scaffold. This compound is an ideal starting material for such approaches due to its accessible reactive handle. One common strategy involves the acylation of the primary amino group with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides. This can be performed in a parallel or split-and-pool fashion to generate extensive amide and sulfonamide libraries.

Another key reaction is the formation of ureas and thioureas by reacting the aniline with a variety of isocyanates or isothiocyanates. This approach has been successfully employed in the synthesis of libraries of soluble epoxide hydrolase (sEH) inhibitors, where the piperidine-containing urea (B33335) moiety plays a crucial role in the pharmacophore. ucanr.edu While the specific use of this compound in such a library is not explicitly detailed in the provided search results, the general methodology is directly applicable.

The generation of diverse libraries from this compound can be systematically achieved by reacting it with various building blocks, as illustrated in the following table:

Reaction TypeReagent ClassResulting Functional Group
AcylationCarboxylic Acids / Acid ChloridesAmide
SulfonylationSulfonyl ChloridesSulfonamide
Urea FormationIsocyanatesUrea
Thiourea FormationIsothiocyanatesThiourea
Reductive AminationAldehydes / KetonesSecondary/Tertiary Amine

These reactions can be carried out using solid-phase synthesis techniques, where the aniline scaffold is attached to a resin, allowing for the use of excess reagents and simplified purification of the final products. researchgate.net

Parallel Synthesis Methodologies

Parallel synthesis is a highly efficient method for generating a focused library of compounds, where each compound is synthesized in a separate reaction vessel. This methodology allows for the rapid exploration of structure-activity relationships (SAR) by systematically varying the substituents on a common scaffold.

For this compound, a parallel synthesis approach could involve dispensing the aniline into an array of reaction vials, followed by the addition of a different acylating or alkylating agent to each vial. This strategy enables the creation of a grid of analogs, where the impact of different substituents on a particular biological target can be readily assessed.

A practical example of a parallel synthesis workflow for generating an amide library from this compound would involve the following steps:

Preparation of a stock solution of this compound.

Dispensing the aniline solution into a 96-well reaction block.

Addition of a diverse set of carboxylic acids and a coupling agent (e.g., HATU, HBTU) to each well.

Reaction incubation, followed by a streamlined purification process, such as solid-phase extraction.

Analysis and characterization of the resulting library of amides.

This high-throughput approach is instrumental in modern drug discovery, enabling the rapid generation of lead compounds for further optimization. The principles of such parallel synthesis have been applied to create libraries of various complex molecules. nih.gov

Mechanistic Investigations of Key Organic Reactions Involving this compound

While specific mechanistic studies for reactions involving this compound are not extensively documented in the provided search results, the reactivity of its functional groups is well-understood within the principles of organic chemistry.

The key reactions of this compound primarily involve the nucleophilic character of the aniline nitrogen.

Amide Bond Formation (Acylation): The reaction of the primary amine with a carboxylic acid, typically activated by a coupling reagent, or an acid chloride proceeds through a nucleophilic acyl substitution mechanism.

With Acid Chlorides: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion, followed by deprotonation of the nitrogen, yields the amide.

With Carboxylic Acids (using coupling reagents): Coupling reagents like carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU) activate the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an activated ester). The aniline then attacks this activated species, leading to the formation of the amide bond.

Urea Formation: The reaction with an isocyanate involves the nucleophilic attack of the aniline nitrogen on the central carbon of the isocyanate group. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final urea product.

The presence of the electron-donating methoxy and piperidinyl groups on the aniline ring increases the nucleophilicity of the amino group, thereby enhancing its reactivity towards electrophiles compared to unsubstituted aniline.

A summary of the probable mechanistic pathways for key reactions is presented below:

ReactionKey Mechanistic Steps
Acylation with Acid Chloride 1. Nucleophilic attack of the amine on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of chloride and deprotonation.
Amide formation with Carboxylic Acid (Carbodiimide activation) 1. Activation of the carboxylic acid by the coupling reagent. 2. Nucleophilic attack of the amine on the activated carbonyl. 3. Formation of a tetrahedral intermediate and subsequent collapse.
Urea formation with Isocyanate 1. Nucleophilic attack of the amine on the isocyanate carbon. 2. Formation of a zwitterionic intermediate. 3. Intramolecular proton transfer.

Further detailed mechanistic studies, potentially employing computational methods and kinetic analysis, would provide deeper insights into the specific reaction dynamics of this versatile building block.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 4 Methoxypiperidin 1 Yl Aniline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analyses

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC) for Structural Assignment

The complete assignment of proton (¹H) and carbon (¹³C) signals for 4-(4-Methoxypiperidin-1-yl)aniline requires a synergistic interpretation of 1D and 2D NMR spectra.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the methoxy (B1213986) group protons. The aniline (B41778) moiety's aromatic protons would likely appear as a typical AA'BB' system due to para-substitution. The piperidine protons would exhibit complex splitting patterns due to axial and equatorial environments in a chair conformation. The ¹³C NMR spectrum will display signals for each unique carbon atom, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, or attached to a heteroatom like nitrogen or oxygen).

Predicted ¹H and ¹³C NMR Data (Based on known chemical shifts for similar structural motifs)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (C-N, Aromatic)-~140.0
2, 6 (Aromatic)~6.85 (d, J ≈ 8.8 Hz)~118.0
3, 5 (Aromatic)~6.65 (d, J ≈ 8.8 Hz)~116.0
4 (C-NH₂, Aromatic)-~141.0
7, 11 (Piperidine, N-CH₂)~3.40 (m)~50.0
8, 10 (Piperidine, CH₂)~1.95 (m)~32.0
9 (Piperidine, CH-O)~3.30 (m)~76.0
12 (Methoxy, O-CH₃)3.35 (s)~55.5
NH₂~3.50 (s, broad)-

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. sdsu.edu Key correlations would be anticipated between the adjacent aromatic protons (H-2/H-3 and H-5/H-6) and within the entire piperidine ring spin system (H-7/H-8, H-8/H-9, H-9/H-10, H-10/H-11).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). youtube.com It would be used to definitively link each proton signal in the table above to its corresponding carbon signal (e.g., the signal at ~6.85 ppm to the carbon at ~118.0 ppm).

A correlation from the piperidine protons H-7/H-11 to the aromatic carbon C-1, which confirms the nitrogen-to-ring connection.

A correlation from the methoxy protons (H-12) to the piperidine carbon C-9, which verifies the position of the methoxy group.

Conformational Analysis via NMR Spectroscopy

For cyclic systems like piperidine, NMR spectroscopy can provide valuable insight into the molecule's preferred three-dimensional shape. The 4-methoxypiperidine (B1585072) ring is expected to adopt a stable chair conformation. To minimize steric strain, it is highly probable that the bulky 4-anilinyl group on the nitrogen and the methoxy group at the C-9 position would both preferentially occupy equatorial positions. This conformation can be investigated by analyzing proton-proton coupling constants (³JHH) and through-space correlations in a Nuclear Overhauser Effect (NOESY) spectrum. For example, the observation of large coupling constants (J ≈ 10-13 Hz) between adjacent axial protons would provide strong evidence for the chair conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of its ion.

The molecular formula for this compound is C₁₂H₁₈N₂O. The calculated monoisotopic mass is 206.14191 amu . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million would unequivocally confirm the compound's elemental formula.

Fragmentation Pattern Analysis for Structural Elucidation

In addition to providing the molecular mass, mass spectrometry breaks the molecule apart, and the resulting fragmentation pattern offers a "fingerprint" that helps to confirm the structure. libretexts.org For this compound, key fragmentation pathways can be predicted based on the known behavior of amines, ethers, and piperidine alkaloids. libretexts.orgscielo.br

Predicted Key Fragmentation Pathways:

Alpha-Cleavage: A characteristic fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom, which would lead to the opening of the piperidine ring. libretexts.org

Loss of Methoxy Group: Cleavage of the C-O bond at the C-9 position can lead to the loss of a methoxy radical (•OCH₃, 31 Da) or a molecule of methanol (B129727) (CH₃OH, 32 Da), resulting in prominent fragment ions at m/z [M-31]⁺ and [M-32]⁺, respectively.

Piperidine Ring Fragmentation: The piperidine ring itself can fragment in various ways, often leading to a stable ion corresponding to the N-substituted aniline portion of the molecule. scielo.br

Predicted High-Resolution Mass Spectrometry Fragmentation Data

Predicted m/zPossible Fragment FormulaDescription of Loss/Fragment
206.1419[C₁₂H₁₈N₂O]⁺Molecular Ion (M⁺)
175.1281[C₁₁H₁₅N₂]⁺Loss of methoxy radical (•OCH₃)
120.0657[C₇H₈N₂]⁺Fragment from cleavage within the piperidine ring
106.0657[C₇H₈N]⁺Anilinium ion fragment
92.0500[C₆H₆N]⁺Loss of the entire piperidine moiety
71.0708[C₄H₉O]⁺Fragment containing the methoxy group and adjacent carbons

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, which includes both IR and Raman techniques, provides definitive information about the functional groups present in a molecule. royalsocietypublishing.orgasianpubs.org Each functional group vibrates at a characteristic frequency, and the resulting spectrum serves as a unique molecular fingerprint.

Identification of Key Functional Groups

The IR and Raman spectra of this compound would be complex, but several key absorption bands can be assigned to specific functional groups, confirming the presence of the aniline, piperidine, and ether components. materialsciencejournal.orgnih.govnih.gov

Predicted Vibrational Frequencies and Their Assignments (Based on characteristic frequencies for substituted anilines and piperidines)

Wavenumber (cm⁻¹)Predicted Intensity (IR)Predicted Intensity (Raman)Assignment
3450 - 3300MediumWeakN-H asymmetric & symmetric stretching (primary amine)
3050 - 3000Medium-WeakStrongAromatic C-H stretching
2950 - 2800StrongStrongAliphatic C-H stretching (piperidine and methoxy)
~1620StrongMediumNH₂ scissoring (bending)
1600, 1510StrongStrongAromatic C=C ring stretching
~1320StrongMediumAromatic C-N stretching
~1240StrongWeakAryl-O asymmetric stretching (often coupled)
~1120StrongMediumC-O-C stretching (ether linkage)
~820StrongMediumpara-disubstituted C-H out-of-plane bending

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Crystal Packing and Intermolecular Interactions

A complete crystallographic analysis would also elucidate the crystal packing, which is the arrangement of molecules within the crystal lattice. This arrangement is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the aniline ring. The presence of the amine group's hydrogen atoms and the oxygen atom of the methoxy group suggests the potential for hydrogen bonding, which would significantly influence the compound's physical properties.

Without experimental data, any discussion of the specific intermolecular interactions and crystal packing of this compound would be purely speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides information about the wavelengths of maximum absorption (λmax) and the intensity of these absorptions.

For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted aniline chromophore. The position and intensity of these absorption bands would be influenced by the electronic nature of the 4-methoxypiperidin substituent and the solvent used for the analysis. Typically, aromatic amines exhibit strong π-π* transitions.

However, in the absence of published research, no specific data on the λmax values or the nature of the electronic transitions for this compound can be reported.

Computational Chemistry and Theoretical Studies on 4 4 Methoxypiperidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and molecular orbitals.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.orgstackexchange.comnih.govmdpi.commdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is molecular geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure. stackexchange.commdpi.com

For 4-(4-Methoxypiperidin-1-yl)aniline, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine its optimized geometry. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the minimum on the potential energy surface. The resulting optimized structure provides crucial information about the spatial arrangement of the methoxypiperidin and aniline (B41778) moieties.

Furthermore, DFT calculations provide a detailed picture of the electronic distribution within the molecule. Properties such as atomic charges and dipole moments can be calculated to understand the polarity and reactivity of different parts of the molecule.

Illustrative Data Table: Optimized Geometric Parameters of this compound (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC-N (aniline)1.39 Å
C-N (piperidine)1.47 Å
C-O (methoxy)1.43 Å
Bond AngleC-N-C (piperidine)112°
C-C-N (aniline)120°
Dihedral AngleC-C-N-C180°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. ossila.comwikipedia.orgpearson.comlibretexts.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability. libretexts.org For this compound, analysis of the HOMO and LUMO can reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed over the entire molecule.

Illustrative Data Table: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

ParameterEnergy (eV)
HOMO Energy-5.25
LUMO Energy-0.85
HOMO-LUMO Gap4.40

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, mapped onto its electron density surface. deeporigin.comucsb.edulibretexts.orgwolfram.com It provides a powerful tool for predicting how molecules will interact with each other. libretexts.org Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites. deeporigin.comwolfram.com

For this compound, an ESP map would likely show a negative potential around the nitrogen atom of the aniline group and the oxygen atom of the methoxy (B1213986) group, highlighting their nucleophilic character. The hydrogen atoms of the amine group would exhibit a positive potential, indicating their ability to act as hydrogen bond donors.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they can be computationally expensive for large systems or for exploring multiple conformations. Molecular mechanics and dynamics simulations offer a computationally efficient way to study the conformational landscape of molecules.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. archie-west.ac.uknih.govwustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve. nih.govwustl.edu This allows for the exploration of the different conformations a molecule can adopt at a given temperature. tandfonline.com

For this compound, MD simulations can be employed to sample its vast conformational space. This is particularly important for understanding the flexibility of the piperidine (B6355638) ring and the rotation around the C-N bond connecting it to the aniline ring. The simulations can reveal the most populated conformations and the transitions between them, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a solvent).

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. bohrium.comresearchgate.netresearchgate.net Exploring the PES is crucial for identifying stable isomers, transition states, and reaction pathways. bohrium.comresearchgate.net For a molecule like this compound, the PES can be explored by systematically changing specific dihedral angles (torsional angles) and calculating the corresponding energy.

A common approach is to perform a relaxed scan of the PES, where one or more dihedral angles are fixed at a series of values, and the rest of the molecule's geometry is optimized at each step. This can reveal the energy barriers to rotation around key bonds, such as the bond connecting the piperidine ring to the aniline moiety. The minima on the PES correspond to the most stable conformations of the molecule.

Illustrative Data Table: Potential Energy Scan for Rotation Around the Aniline C-N Bond (Hypothetical Data)

Dihedral Angle (°)Relative Energy (kcal/mol)
02.5
301.8
600.5
900.0
1200.8
1502.0
1802.8

Theoretical Prediction of Chemical Reactivity and Selectivity

The reactivity and selectivity of a chemical compound are governed by the energetics of its potential reaction pathways. Computational chemistry offers tools to model these pathways, identify transition states, and ultimately predict the most likely outcomes of a chemical reaction.

Reaction pathway modeling is a cornerstone of computational chemistry, allowing for the in-silico exploration of how reactants are converted into products. This process involves mapping the potential energy surface (PES) of a reaction, which is a multidimensional surface that represents the energy of a chemical system as a function of its geometry.

For a compound like this compound, this modeling could be applied to various reactions, such as electrophilic aromatic substitution on the aniline ring or reactions involving the piperidine nitrogen. The process begins by identifying the starting materials (reactants) and the expected products. Using quantum mechanical methods, such as Density Functional Theory (DFT), the geometries of these species are optimized to find their lowest energy conformations.

The next critical step is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate connecting reactants and products. The TS is a saddle point on the PES, with one imaginary vibrational frequency corresponding to the motion along the reaction path. Characterizing the TS is crucial as the energy difference between the reactants and the TS (the activation energy) determines the reaction rate. Computational studies on reactions of substituted anilines have successfully employed these methods to understand reaction mechanisms. For instance, theoretical investigations into the Bamberger rearrangement have utilized DFT calculations to trace reaction paths and characterize transition states involving aniline derivatives beilstein-journals.org. Similarly, studies on the addition of anilines to quinones have used DFT to calculate energy barriers and analyze transition state structures to explain experimental observations nih.gov.

By mapping the entire reaction pathway, including any intermediates and transition states, a comprehensive energy profile can be constructed. This profile provides a quantitative measure of the reaction's feasibility and can help in predicting the regioselectivity and stereoselectivity of the reaction. For example, in reactions involving the aniline ring of this compound, computational models could predict whether substitution is more likely to occur at the ortho or meta positions relative to the amino group, based on the calculated activation energies for each pathway.

In Silico Prediction of Relevant Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the structure of a molecule with its biological activity or physical properties.

A wide array of molecular descriptors can be calculated for this compound using computational software. These can be broadly categorized into topological descriptors and quantum chemical descriptors.

Topological Descriptors are derived from the two-dimensional representation of a molecule and describe its connectivity and shape. They are relatively simple to calculate and have been used effectively in QSAR studies of aniline derivatives to predict properties like carcinogenicity. ijlpr.comijlpr.com Examples of topological descriptors include:

Connectivity Indices (e.g., Randić index): These describe the degree of branching in a molecule.

Shape Indices (e.g., Kappa indices): These relate to different aspects of the molecular shape.

Wiener Index: This is calculated as the sum of the distances between all pairs of non-hydrogen atoms in the molecular graph.

These descriptors can be used to build predictive models for various endpoints. For instance, a QSAR study on the toxicity of aniline and phenol derivatives utilized 2D descriptors, including Extended Topochemical Atom (ETA) indices, to develop robust predictive models nih.gov.

Descriptor TypeExample DescriptorInformation Encoded
Topological Connectivity IndexMolecular Branching
Shape IndexMolecular Shape
Wiener IndexMolecular Compactness

Quantum Chemical Descriptors are derived from the three-dimensional electronic structure of the molecule, calculated using quantum mechanical methods. They provide more detailed information about the electronic properties and are often used to model reactivity and intermolecular interactions. For substituted anilines, these descriptors have been used to correlate with properties like pKa values and metabolic pathways. acs.orgacs.orgresearchgate.nettandfonline.comresearchgate.net Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Atomic Charges: These describe the distribution of electrons among the atoms in the molecule and can be used to identify reactive sites.

Computational studies on substituted anilines have shown that quantum chemical parameters, such as the natural charge on the amino nitrogen atom and the minimum electrostatic potential, correlate well with Hammett constants and can be effective in predicting pKa values acs.orgacs.orgresearchgate.net. Furthermore, electronic descriptors based on partial atomic charges have been identified as important for predicting the metabolism of substituted anilines, specifically N-acetylation tandfonline.comresearchgate.net.

Descriptor TypeExample DescriptorInformation Encoded
Quantum Chemical HOMO/LUMO EnergiesElectron Donating/Accepting Ability, Reactivity
Molecular Electrostatic PotentialElectrophilic/Nucleophilic Sites
Atomic ChargesElectron Distribution, Reactive Sites
Dipole MomentMolecular Polarity

By calculating a suite of these descriptors for this compound, it is possible to build a comprehensive in silico profile of the molecule. This profile can then be used to predict its behavior in various chemical and biological systems, guiding further experimental investigation and application.

Academic Research on 4 4 Methoxypiperidin 1 Yl Aniline As a Synthetic Scaffold in Medicinal Chemistry

Rationale for Utilizing the 4-(4-Methoxypiperidin-1-yl)aniline Scaffold in Drug Design Research

The hypothetical rationale for employing the this compound scaffold in drug design would stem from its inherent structural features. The molecule possesses a combination of a rigid piperidine (B6355638) ring, which can help in pre-organizing the conformation of a ligand for binding to a biological target, and a flexible methoxy (B1213986) group that can be explored for additional interactions. The aniline (B41778) moiety provides a key vector for synthetic elaboration, allowing for the attachment of various other chemical groups to probe for improved biological activity. The nitrogen atom of the piperidine and the aniline nitrogen could also act as hydrogen bond acceptors or donors, respectively, which are crucial for molecular recognition by proteins.

Methodologies for Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Should research on this scaffold be initiated, the exploration of its SAR would be a critical step.

A systematic SAR study would involve the synthesis of a library of analogs. Key modifications would likely include:

Variation of the Methoxy Group: Replacement of the methyl ether with other alkyl or aryl ethers, or conversion to a hydroxyl group, would probe the importance of this feature for activity and selectivity.

Modification of the Piperidine Ring: Introduction of substituents on the piperidine ring could explore steric and electronic effects on binding.

Substitution on the Aniline Ring: Addition of various substituents to the phenyl ring would investigate how electronic and steric properties at this position influence biological activity.

Derivatization of the Aniline Nitrogen: Acylation, alkylation, or incorporation into heterocyclic systems would be a primary route to expand the chemical space and modulate the compound's properties.

In the absence of experimental data, a hypothetical QSAR study would aim to correlate the physicochemical properties of designed analogs with their predicted biological activity. Descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) would be calculated for each analog. A mathematical model would then be developed to predict the activity of novel compounds based on these descriptors, thereby guiding the synthesis of more potent molecules.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

If a series of active compounds containing the this compound scaffold were discovered, pharmacophore modeling could be employed. This would involve identifying the common structural features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are essential for biological activity. This pharmacophore model would then serve as a template for designing new molecules with a higher probability of being active.

Virtual Screening Techniques for Identifying Potential Interactions with Biomolecular Targets

Virtual screening could be used to identify potential protein targets for compounds based on this scaffold.

In a hypothetical scenario, if a biological target was identified, molecular docking simulations could predict the binding mode of this compound derivatives within the active site of the protein. These simulations would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information would be invaluable for the rational design of more potent and selective inhibitors. For instance, if docked into a kinase active site, the aniline nitrogen might be predicted to form a hydrogen bond with the hinge region of the enzyme.

The following table represents a hypothetical set of analogs that would be synthesized and tested in a typical SAR campaign.

Compound IDR1 (on Aniline N)R2 (on Phenyl Ring)R3 (on Piperidine Ring)Hypothetical Activity (IC50, nM)
1 HHH>10000
2 AcetylHH5000
3 H3-FluoroH7500
4 Acetyl3-FluoroH2500
5 HH3-Methyl>10000

Ligand Efficiency and Lipophilic Efficiency Concepts in Design

In modern drug discovery, the optimization of a hit or lead compound into a viable drug candidate is a multifaceted process. Beyond mere potency, medicinal chemists are increasingly reliant on metrics that provide a more holistic view of a compound's quality. Among the most valuable of these are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). These concepts are crucial for guiding the design of new molecules, ensuring that gains in potency are achieved efficiently and without introducing undesirable physicochemical properties.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful tool for comparing the effectiveness with which different compounds bind to a target, independent of their size. A higher LE value is generally desirable, as it suggests a more optimal interaction between the ligand and the target protein.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity. soton.ac.uk High lipophilicity can lead to a range of problems, including poor solubility, increased metabolic clearance, and off-target toxicity. chemimpex.com LipE helps to ensure that increases in potency are not achieved at the expense of excessive lipophilicity. soton.ac.uk A higher LipE value indicates a more "drug-like" compound. researchgate.net

The this compound scaffold provides a valuable starting point for the design of new inhibitors. The aniline nitrogen can be readily functionalized to introduce a variety of substituents that can interact with the target protein. The methoxy group on the piperidine ring can also be modified to fine-tune the compound's properties. By systematically modifying the scaffold and measuring the LE and LipE of the resulting derivatives, medicinal chemists can identify promising candidates for further development.

The following table illustrates how these metrics could be applied to a hypothetical series of derivatives based on the this compound scaffold.

CompoundR-GrouppIC50Heavy Atom CountLogPLELipE
Scaffold H5.0152.50.332.5
Derivative 1 -C(O)CH36.5182.80.363.7
Derivative 2 -SO2Ph7.2223.50.333.7
Derivative 3 -CH2-Pyridine7.8213.10.374.7

In this hypothetical example, the addition of different R-groups to the aniline nitrogen leads to variations in potency, heavy atom count, and lipophilicity. Derivative 3, with a pyridylmethyl group, shows the most promising profile with the highest LipE, indicating a good balance between potency and lipophilicity.

Design and Synthesis of this compound-Based Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein. They are invaluable tools for studying the function of these targets in their native biological context. The this compound scaffold can be readily adapted for the development of chemical probes.

The design of a chemical probe typically involves incorporating three key features into the molecule:

A recognition element: This is the part of the molecule that binds to the target of interest. In this case, it would be a derivative of the this compound scaffold that has been optimized for potency and selectivity.

A reactive group: This is a functional group that can form a covalent bond with the target protein. This allows for the permanent labeling of the target, which can be useful for a variety of downstream applications.

A reporter tag: This is a group that can be easily detected, such as a fluorescent dye or a biotin (B1667282) tag. This allows for the visualization or isolation of the target protein.

The synthesis of a chemical probe based on the this compound scaffold would typically begin with the functionalization of the aniline nitrogen. For example, a linker arm could be attached to the aniline, which could then be further modified to introduce a reactive group and a reporter tag.

A potential synthetic route to a fluorescently labeled chemical probe is outlined below:

Acylation of the aniline: The this compound scaffold is reacted with an acylating agent containing a terminal alkyne, such as 4-pentynoic acid, to form an amide bond.

Click Chemistry: The resulting alkyne-functionalized molecule is then reacted with a fluorescent azide, such as an azido-BODIPY dye, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient and specific, allowing for the clean and rapid attachment of the fluorescent tag.

The following table summarizes the key components of a hypothetical chemical probe based on the this compound scaffold.

ComponentExamplePurpose
Recognition Element This compound derivativeBinds to the target protein
Linker Alkyl chainProvides spacing between the recognition element and the reporter tag
Reactive Group AcrylamideForms a covalent bond with nucleophilic residues on the target protein
Reporter Tag FluoresceinAllows for visualization of the target protein by fluorescence microscopy

The development of chemical probes based on the this compound scaffold holds great promise for advancing our understanding of a wide range of biological processes. These tools will enable researchers to identify the cellular localization of target proteins, to study their interactions with other molecules, and to screen for new drug candidates.

Exploration of 4 4 Methoxypiperidin 1 Yl Aniline in Advanced Materials and Supramolecular Chemistry Research

Supramolecular Interactions and Self-Assembly of 4-(4-Methoxypiperidin-1-yl)aniline Derivatives

The specific arrangement of atoms and functional groups in this compound derivatives makes them prime candidates for forming ordered supramolecular structures. These non-covalent interactions are foundational to the design of new materials with tailored properties.

Aniline (B41778) and its derivatives are well-known for their capacity to form hydrogen bonds, a crucial factor in the structural characteristics of their crystalline forms. sci-hub.seresearchgate.net The amino group on the aniline ring can act as a hydrogen bond donor, while the nitrogen atom and the methoxy (B1213986) oxygen on the piperidine (B6355638) ring can serve as hydrogen bond acceptors. This dual functionality allows for the creation of intricate hydrogen-bonding networks that guide the self-assembly of the molecules. sci-hub.senih.govnih.gov

Table 1: Potential Supramolecular Interactions in this compound Derivatives

Interaction TypeDonor/Acceptor GroupsRole in Self-Assembly
Hydrogen BondingAmino group (donor), Piperidine Nitrogen (acceptor), Methoxy Oxygen (acceptor)Directs molecular recognition and the formation of specific, ordered structures. sci-hub.senih.gov
π-π StackingPhenyl ring of the aniline moietyStabilizes the packing of aromatic rings, influencing the electronic properties of the material.
van der Waals ForcesAlkyl portions of the piperidine ringContribute to the overall packing efficiency and stability of the assembled structure.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, relying on an understanding of intermolecular interactions. Aniline derivatives are of great interest in this field due to their predictable hydrogen bonding patterns. sci-hub.se The structural versatility of this compound, with its combination of rigid (aniline) and flexible (piperidine) components, allows for the construction of diverse crystalline architectures.

Although the specific crystal structure of this compound is not widely reported in publicly available literature, studies on similar molecules, such as aniline-containing parthenolide (B1678480) derivatives and other substituted anilines, have demonstrated the successful use of these building blocks in creating complex, ordered structures. nih.govresearchgate.net For instance, the crystal structure of 4-(chloromethyl)phenylmethanone reveals how piperidine derivatives can form hydrogen-bonded chains. nih.gov This suggests that this compound could be a valuable component in the design of new crystalline materials with potential applications in nonlinear optics and other material sciences.

Incorporation of this compound into Functional Materials

The unique electronic and structural characteristics of this compound make it an attractive candidate for integration into a variety of functional materials, from polymers to sensors.

Polyaniline (PANI) is a well-studied conducting polymer with a wide range of applications in electronic devices, sensors, and anti-corrosion coatings. physicsjournal.incore.ac.uknih.gov The properties of PANI can be tuned by synthesizing derivatives with various substituents on the aniline monomer. The incorporation of the 4-(4-methoxypiperidin-1-yl) moiety into a polyaniline backbone could impart desirable properties such as improved solubility and processability, which are often challenges with unsubstituted PANI. core.ac.uk

While direct polymerization of this compound is not extensively documented, the synthesis of other polyaniline derivatives has shown that modifying the aniline monomer can significantly impact the resulting polymer's morphology and electrical properties. physicsjournal.in For example, introducing substituents can change the polymer's structure from a heterogeneous hierarchical arrangement to a more uniform spherical one. researchgate.net It is plausible that this compound could be used as a comonomer in copolymerization reactions with aniline or other monomers to create polymers with tailored functionalities. researchgate.net

Table 2: Potential Effects of Incorporating this compound into Polymers

Polymer TypePotential Role of the MonomerAnticipated Polymer Properties
Polyaniline DerivativeComonomerImproved solubility, modified conductivity, enhanced processability. core.ac.uk
Polyamide/PolyimideDiamine monomerIncreased thermal stability, altered mechanical properties.

The aniline functional group is a key component in the design of various chemosensors and molecular switches. The nitrogen lone pair of the aniline can interact with analytes, leading to a detectable change in the molecule's optical or electronic properties.

Chemosensors: Aniline-based fluorescent chemosensors have been developed for the detection of pH and various metal ions. nih.gov The sensing mechanism often relies on the modulation of photoinduced electron transfer (PET) upon binding of the analyte to the aniline nitrogen. While specific chemosensors based on this compound are not widely reported, the fundamental principles of aniline-based sensors suggest its potential in this area. Polyaniline and its nanocomposites have also been extensively explored for gas sensing applications, where the polymer's conductivity changes upon exposure to different gases. rsc.orgnih.gov

Molecular Switches: Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or changes in chemical environment. Aniline derivatives have been incorporated into molecular switch architectures. nih.govnih.govpnas.org For instance, the oxidation state of a hepta-aniline oligomer can be controlled electrochemically, leading to a significant change in its conductance, effectively acting as a molecular switch. nih.gov In other systems, aniline moieties are part of larger photochromic molecules that undergo reversible isomerization upon irradiation. nih.govacs.org The electronic properties of the aniline group can influence the switching behavior of these molecules.

Future Directions and Emerging Research Avenues for 4 4 Methoxypiperidin 1 Yl Aniline

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and the demand for more efficient and sophisticated synthetic methodologies. For a compound like 4-(4-Methoxypiperidin-1-yl)aniline, which stands as a valuable scaffold in medicinal chemistry and materials science, several emerging research avenues promise to unlock its full potential. These future directions are poised to refine its synthesis, expand its applications, and deepen the understanding of its chemical behavior.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methoxypiperidin-1-yl)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves nucleophilic aromatic substitution, where 4-chloronitrobenzene reacts with 4-methoxypiperidine under alkaline conditions, followed by nitro-group reduction. Key parameters include temperature (80–100°C), solvent choice (e.g., DMF or ethanol), and catalyst use (e.g., Pd/C for hydrogenation). Post-reduction purification via recrystallization or column chromatography is critical to isolate the aniline derivative .
  • Data Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm product identity via 1H^1H-NMR (e.g., aromatic protons at δ 6.5–7.0 ppm and piperidine methoxy signals at δ 3.2–3.5 ppm) .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use gradient column chromatography (silica gel, eluent: dichloromethane/methanol) to remove by-products like unreacted piperidine or nitro intermediates. Recrystallization from ethanol/water mixtures improves purity (>98%) .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 221.3). X-ray crystallography (using SHELXL ) resolves stereochemistry, while FT-IR confirms functional groups (e.g., N-H stretch at ~3400 cm1^{-1}) .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to extreme pH (1–13), temperature (4°C to 40°C), and humidity (40–80% RH). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify impurities (e.g., oxidation products) .
  • Key Findings : The compound is hygroscopic; store desiccated at –20°C. Degradation occurs above 40°C, forming methoxy-group cleavage products .

Advanced Research Questions

Q. How do substituents on the piperidine ring (e.g., methoxy vs. methyl) influence the reactivity of this compound in cross-coupling reactions?

  • Experimental Design : Compare Suzuki-Miyaura coupling efficiency using phenylboronic acid under identical conditions (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O). The methoxy group enhances electron density on the aniline ring, increasing coupling yields (70–85%) versus methyl-substituted analogs (50–60%) .
  • Mechanistic Insight : Density functional theory (DFT) calculations reveal methoxy’s electron-donating effect lowers the energy barrier for oxidative addition of Pd to the C–Br bond .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 2–10 μM in kinase assays) may arise from impurities or stereochemical variations. Validate purity via 13C^{13}C-NMR and chiral HPLC. Reproduce assays under standardized conditions (e.g., ATP concentration, incubation time) .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and identify outlier datasets caused by unoptimized synthetic protocols .

Q. How can computational modeling guide the design of this compound-based inhibitors for neurodegenerative targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against tau protein (PDB: 5O3T). The methoxypiperidine moiety forms hydrogen bonds with Lys369, while the aniline group occupies a hydrophobic pocket. Validate predictions via SPR binding assays (KD_D ~150 nM) .
  • Optimization : Introduce fluorine at the 3-position of the aniline ring to enhance blood-brain barrier permeability (logP increase from 2.1 to 2.8) .

Methodological Resources

  • Crystallography : Use SHELXTL for structure refinement .
  • Spectral Data : Reference NIST Chemistry WebBook for 1H^1H-NMR and IR benchmarks .
  • Safety Protocols : Follow TCI America’s guidelines for handling hygroscopic amines .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxypiperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxypiperidin-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.